molecular formula C8H6N2O B3029494 4-(Pyridin-3-yl)oxazole CAS No. 681135-57-9

4-(Pyridin-3-yl)oxazole

Cat. No. B3029494
M. Wt: 146.15
InChI Key: WAKACMCPCVZHPZ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)oxazole is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The oxazole ring, a five-membered aromatic heterocycle containing both nitrogen and oxygen, is known for its presence in biologically active molecules. When combined with a pyridine ring, it can serve as a building block for more complex chemical structures with diverse properties and activities.

Synthesis Analysis

The synthesis of 4-(Pyridin-3-yl)oxazole derivatives can be achieved through various methods. One approach involves the dimerization of 4-acylaminomethyl-1-alkylpyridinium salts, which upon heating with acetic anhydride, can yield oxazole products . Another method includes the use of domino 1,3-dipolar cycloaddition reactions, which can provide a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles . These synthetic routes allow for the creation of a variety of compounds with potential applications in fungicidal activity and other areas.

Molecular Structure Analysis

The molecular structure of 4-(Pyridin-3-yl)oxazole derivatives can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of the oxazole and pyridine rings. The structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

4-(Pyridin-3-yl)oxazole and its derivatives can participate in various chemical reactions. For instance, they can act as ligands in coordination complexes with metals such as lanthanides, cobalt, and nickel . These complexes can exhibit interesting magnetic and photoluminescent properties, which are valuable for materials science applications. Additionally, the reactivity of these compounds can be modulated by the presence of different substituents on the pyridine and oxazole rings, leading to diverse coordination architectures and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Pyridin-3-yl)oxazole derivatives are influenced by their molecular structure. These compounds can display a range of properties, including magnetic behavior and luminescence . The magnetic properties can be particularly interesting, with some complexes showing single-ion magnet behavior . Furthermore, the photoluminescence of these compounds can be studied to explore their potential use in optical applications. The thermal stability and solubility of these compounds can also be important for their practical applications and are often investigated as part of their characterization .

Scientific Research Applications

1. Application in Organic Light-Emitting Diodes (OLEDs)

4-(Pyridin-3-yl)oxazole derivatives have been investigated for their potential use in high-efficiency fluorescent organic light-emitting diodes (OLEDs). Novel oxazole-based emitters have shown promising photophysical, electrochemical, and thermal properties, making them suitable for use in OLEDs with high external quantum efficiency (EQE) (Xing et al., 2017).

2. Fungicidal Activity

Compounds containing the 4-(Pyridin-3-yl)oxazole moiety have demonstrated significant fungicidal activities against various phytopathogens. These derivatives are notable for their moderate to high efficacy, providing a basis for the development of new fungicides (Bai et al., 2020).

3. Pharmacological Activities

The 4-(Pyridin-3-yl)oxazole structure is part of the broader oxazole class, known for a wide range of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects. This highlights the therapeutic potential of compounds containing this moiety (Joshi et al., 2017).

4. Antimicrobial Properties

Several studies have focused on synthesizing new derivatives of 4-(Pyridin-3-yl)oxazole and testing their antimicrobial activities. These compounds have shown effectiveness against a range of microbial pathogens, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

5. Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles, which include the 4-(Pyridin-3-yl)oxazole moiety, have been found to be effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings to prevent material degradation (Ansari et al., 2014).

Future Directions

Oxazole derivatives, including 4-(Pyridin-3-yl)oxazole, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on the synthesis of various oxazole derivatives and screening them for their various biological activities . The prediction results of molecular design, molecular docking, and ADMET can provide some ideas for the design and development of novel mIDH1 inhibitor anticancer drugs, and provide a certain theoretical basis for the experimental verification of new compounds in the future .

properties

IUPAC Name

4-pyridin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKACMCPCVZHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663712
Record name 3-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)oxazole

CAS RN

681135-57-9
Record name 3-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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